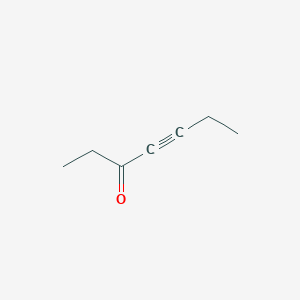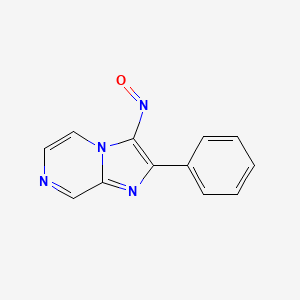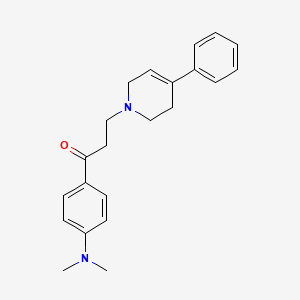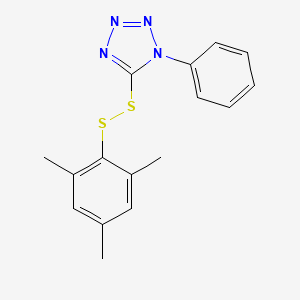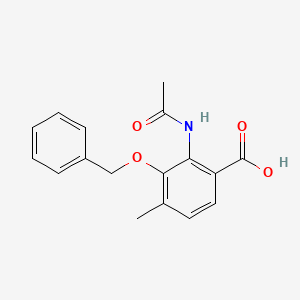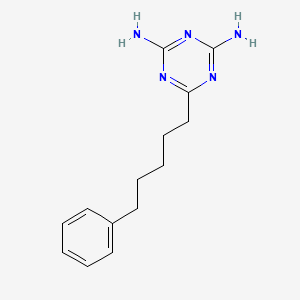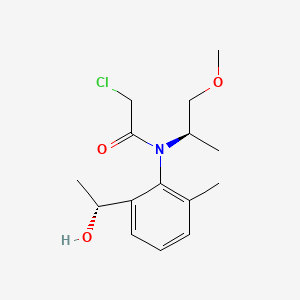
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is an organic compound with the molecular formula C13H16O6 This compound features a butenoic acid backbone with a 2,4,6-trimethoxyphenyl group and a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 2,4,6-trimethoxybenzaldehyde and an appropriate ketone or ester. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Oxidation: The intermediate product from the aldol condensation is then subjected to oxidation to introduce the keto group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: The final step involves hydrolysis of the ester group to yield the carboxylic acid. This can be achieved using acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Applications De Recherche Scientifique
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and phenyl ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-(2,4-dimethoxyphenyl)-2-butenoic acid: Lacks one methoxy group compared to the target compound.
4-Oxo-4-(2,4,6-trimethylphenyl)-2-butenoic acid: Contains methyl groups instead of methoxy groups.
4-Oxo-4-(2,4,6-trihydroxyphenyl)-2-butenoic acid: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Propriétés
Numéro CAS |
84386-14-1 |
|---|---|
Formule moléculaire |
C13H14O6 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6/c1-17-8-6-10(18-2)13(11(7-8)19-3)9(14)4-5-12(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+ |
Clé InChI |
JGSSWWVFPVCZCM-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C(=O)O)OC |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


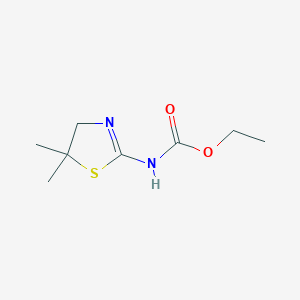
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
